![molecular formula C12H11Cl3N2 B12417137 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of 1-(Trichloromethyl)-1,2,3,4-tetrahydro-β-carboline, also known as TaClo. This compound is a neurotoxin that has been studied for its potential role in neurodegenerative diseases such as Parkinson’s disease. The deuterated version is often used in research to study metabolic pathways and mechanisms of action due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 typically involves the condensation of tryptamine with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the tetrahydro-β-carboline structure. The deuterated version is synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires specialized equipment and handling to prevent contamination and ensure the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various quinoline and dihydro derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its neurotoxic effects and potential role in neurodegenerative diseases.
Medicine: Studied for its potential therapeutic applications and as a tool to understand disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This results in increased production of reactive oxygen species (ROS) and subsequent oxidative stress, which can cause neuronal cell death. The compound also affects the phosphorylation of 5’-adenosine monophosphate-activated protein kinase (AMPK) and induces autophagy, contributing to its neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin that also inhibits mitochondrial complex I and is used to model Parkinson’s disease in animals.
1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo): The non-deuterated version of the compound, which has similar neurotoxic properties.
Uniqueness
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms act as tracers, making it easier to track the compound’s metabolic fate and understand its biochemical interactions .
Properties
Molecular Formula |
C12H11Cl3N2 |
|---|---|
Molecular Weight |
293.6 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChI Key |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C2=C(C(NC1([2H])[2H])C(Cl)(Cl)Cl)NC3=CC=CC=C32)[2H] |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



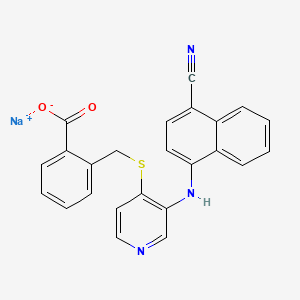

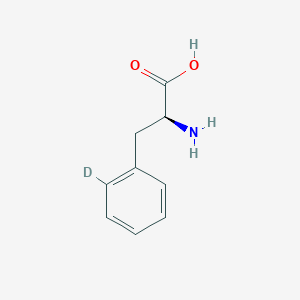
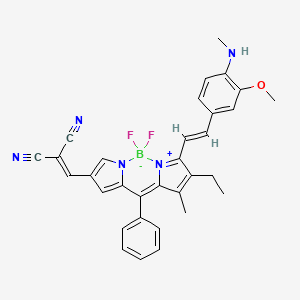
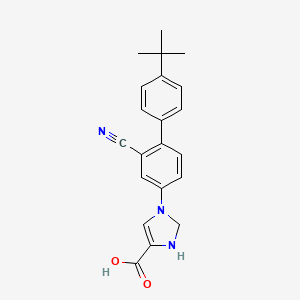

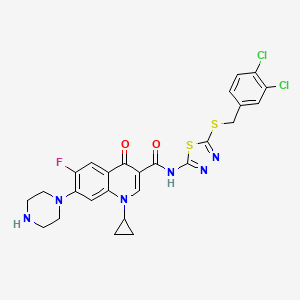
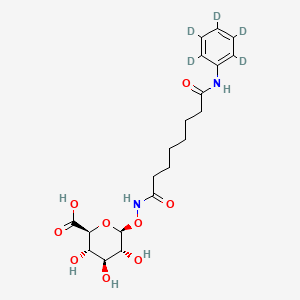
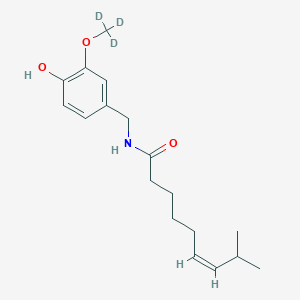
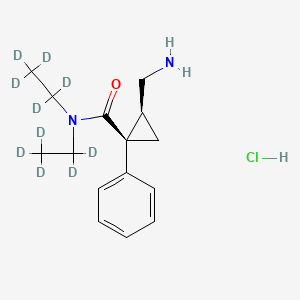
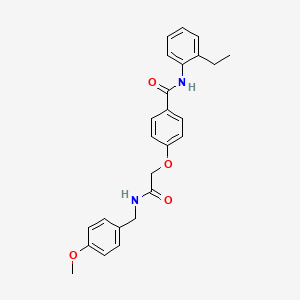

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
